2-(Benzyloxymethyl)-3,4-dihydro-2H-pyran: A Comprehensive Technical Guide on Structure, Reactivity, and Applications in Carbohydrate Synthesis
2-(Benzyloxymethyl)-3,4-dihydro-2H-pyran: A Comprehensive Technical Guide on Structure, Reactivity, and Applications in Carbohydrate Synthesis
Executive Summary
In the realm of advanced synthetic organic chemistry and drug development, the construction of complex carbohydrate mimetics requires highly versatile and predictable building blocks. 2-(Benzyloxymethyl)-3,4-dihydro-2H-pyran (CAS: 194861-23-9 or 124817-00-1) serves as a premier intermediate in this domain[1]. Functioning structurally as a protected 3,4-dideoxyglycal, its electron-rich enol ether core provides a highly reactive site for electrophilic additions, while its bulky benzyl ether directs stereochemical outcomes[2]. This whitepaper synthesizes the structural properties, mechanistic reactivity, and validated experimental protocols associated with this critical compound.
Chemical Identity & Structural Properties
Understanding the dual nomenclature of this compound is essential for researchers bridging heterocyclic chemistry and carbohydrate synthesis. Under IUPAC rules, the molecule is a pyran heterocycle with a double bond at the 5,6-position (relative to the oxygen at position 1) and a benzyloxymethyl group at C2. However, in carbohydrate nomenclature, the anomeric carbon is designated as C1. Consequently, the double bond resides between C1 and C2, classifying the molecule as a 3,4-dideoxyglycal [2].
Table 1: Quantitative Data & Physical Properties
| Property | Value |
| Chemical Name | 2-(Benzyloxymethyl)-3,4-dihydro-2H-pyran |
| CAS Registry Number | 194861-23-9 / 124817-00-1 |
| Molecular Formula | C13H16O2 |
| Molecular Weight | 204.26 g/mol |
| Physical State | Yellow to colorless oil |
| Structural Classification | 3,4-Dideoxyglycal / Enol Ether |
Mechanistic Role in Synthetic Carbohydrate Chemistry
The synthetic utility of 2-(benzyloxymethyl)-3,4-dihydro-2H-pyran is fundamentally driven by its enol ether moiety. The
Stereoelectronic Directing Effects:
The choice of a benzyl ether at the C6 position (carbohydrate numbering) is not arbitrary. Beyond providing robust protection against basic and mildly acidic conditions, the steric bulk of the benzyl group exerts a profound face-selective directing effect during addition reactions. For example, when subjected to electrophilic addition using arylbis(arylthio)sulfonium salts in the presence of alcohol nucleophiles, the substrate undergoes highly face-selective reactions to form principally
Fig 1. Synthetic workflow and reactivity profile of 2-(benzyloxymethyl)-3,4-dihydro-2H-pyran.
Key Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, detailing not just the how, but the why behind each operational parameter.
Protocol A: Synthesis of the Benzyl Ether
This protocol details the benzylation of the commercially available precursor, 2-hydroxymethyl-3,4-dihydro-2H-pyran, to yield the target compound[2].
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Step 1: Cooling and Base Addition. To a solution of 2-hydroxymethyl-3,4-dihydro-2H-pyran (1.0 g, 8.77 mmol) in dry DMF (10.0 mL), NaH (60% dispersion, 17.54 mmol) is added slowly at 0 °C[2].
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Causality: The deprotonation of the primary alcohol is highly exothermic and evolves hydrogen gas. Cooling to 0 °C controls the reaction kinetics, preventing thermal runaway and minimizing base-catalyzed side reactions such as double bond migration.
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Step 2: Electrophile Addition. Benzyl bromide (BnBr, 1.5 mL, 13.15 mmol) is added dropwise[2].
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Causality: BnBr acts as the electrophile in this Williamson ether synthesis. The bulky benzyl group provides robust protection that withstands subsequent oxidative conditions.
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Step 3: Workup. After 5 hours of stirring at room temperature, the mixture is quenched with methanol, diluted with ethyl acetate, and washed sequentially with water, saturated aqueous NH₄Cl, NaHCO₃, and brine[2].
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Causality: Methanol safely quenches unreacted NaH. The rigorous aqueous washes are critical to remove the highly polar DMF solvent and inorganic salts, partitioning the hydrophobic product into the organic layer.
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Protocol B: Electrochemical Trifluoromethylation
Trifluoromethylated carbohydrates are highly valued in medicinal chemistry for their enhanced metabolic stability. This protocol utilizes an undivided electrochemical cell[2].
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Step 1: Cell Assembly. An oven-dried three-neck flask is charged with the glycal (0.25 mmol), CF₃SO₂Na (0.75 mmol), Bu₄NClO₄ (0.50 mmol), and MnBr₂ (0.025 mmol) in dry CH₃CN (20.0 mL)[2].
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Causality: CF₃SO₂Na (Langlois reagent) is a bench-stable source of CF₃ radicals. Bu₄NClO₄ serves as the supporting electrolyte to ensure conductivity. MnBr₂ acts as a crucial redox mediator to facilitate the oxidation of the intermediate C1 radical to an oxocarbenium ion, preventing over-oxidation of the substrate.
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Step 2: Degassing. The flask is equipped with two platinum electrodes (2.0 × 1.5 × 0.01 cm³), sealed, degassed, and filled with argon[2].
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Causality: Argon degassing is critical because molecular oxygen is a potent radical scavenger that would quench the CF₃• radical and halt the reaction cascade.
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Step 3: Electrolysis. A constant current of 2.0 mA is applied at 75 °C for 4 hours[2].
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Causality: Constant current ensures a steady, controlled generation of CF₃• radicals at the anode, matching the rate of substrate trapping and preventing the accumulation of reactive intermediates that could lead to polymerization.
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Fig 2. Mechanism of electrochemical trifluoromethylation of glycals via radical addition.
Applications in Drug Development
Beyond its utility in fundamental methodology, 2-(benzyloxymethyl)-3,4-dihydro-2H-pyran is a critical building block for complex therapeutics and biological probes.
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Glycopeptide Synthesis: The compound has been successfully utilized in the highly convergent total synthesis of N-linked glycopeptides. Specifically, it serves as a core structural unit in constructs presenting the H-type 2 human blood group determinant, enabling the study of carbohydrate-protein interactions in a model biological setting[4].
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C-Glycoside and Glycomimetic Production: By exploiting the face-selective electrophilic additions at the C1-C2 double bond, drug developers can synthesize metabolically stable C-glycosides that resist enzymatic cleavage in vivo[3].
Table 2: Substrate Scope & Reaction Yield Data
| Reaction Type | Reagents / Catalyst | Reaction Time | Yield Range | Stereoselectivity |
| Benzylation | NaH, BnBr, DMF (0 °C to RT) | 5 h | ~85% | N/A (Protection) |
| Trifluoromethylation | CF₃SO₂Na, MnBr₂, Pt electrodes, 2.0 mA | 4 h | 60–90% | High regioselectivity |
| Sulfonium Addition | Arylbis(arylthio)sulfonium salts, Alcohols | Varies | High | Principally β-glycosides |
References
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Liu, M., Luo, Z.-X., Li, T., Xiong, D.-C., & Ye, X.-S. (2021). Electrochemical Trifluoromethylation of Glycals. The Journal of Organic Chemistry. URL:[Link]
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Grewal, G., Kaila, N., & Franck, R. W. (1992). Arylbis(arylthio)sulfonium salts as reagents for the synthesis of 2-deoxy-.beta.-glycosides. The Journal of Organic Chemistry. URL:[Link]
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Allen, J. G., et al. (2006). A highly convergent synthesis of an N-linked glycopeptide presenting the H-type 2 human blood group determinant. Tetrahedron. URL:[Link]
Sources
- 1. 2-(Benzyloxymethyl)-3,4-dihydro-2h-pyran | 194861-23-9 [m.chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-benzyloxymethyl-3,4-dihydro-2H-pyran - CAS号 124817-00-1 - 摩熵化学 [molaid.com]
- 4. (3aS,4R,6S,7R,7aS)-6-((2R,3S,4R)-4-Benzyloxy-2-benzyloxymethyl-3,4-dihydro-2H-pyran-3-yloxy)-4-hydroxymethyl-7-((2S,3S,4R,5R,6S)-3,4,5-tris-benzyloxy-6-methyl-tetrahydro-pyran-2-yloxy)-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2-one - CAS号 162128-73-6 - 摩熵化学 [molaid.com]
